molecular formula C19H23O3P B14457693 [2-(2-Methyl-1,3-dioxolan-2-yl)propyl](oxo)diphenyl-lambda~5~-phosphane CAS No. 69803-66-3

[2-(2-Methyl-1,3-dioxolan-2-yl)propyl](oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14457693
CAS No.: 69803-66-3
M. Wt: 330.4 g/mol
InChI Key: OWSKLNRWQNDFGQ-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties. This compound features a dioxolane ring, a propyl chain, and a diphenylphosphane group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane typically involves the reaction of 2-methyl-1,3-dioxolane with a propyl halide in the presence of a base to form the intermediate compound. This intermediate is then reacted with diphenylphosphane oxide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane group to phosphine.

    Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to 100°C and solvents like ethanol, acetonitrile, or dichloromethane.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted dioxolane derivatives. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with biological macromolecules in specific ways.

Medicine

In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. Their ability to modulate biological pathways makes them candidates for drug development.

Industry

Industrially, 2-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: This compound features a similar dioxolane ring but with a dimethylamino group instead of the diphenylphosphane group.

    Dipivefrin Related Compound E: This compound has a similar phosphane group but differs in the rest of its structure.

Uniqueness

The uniqueness of 2-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane lies in its combination of a dioxolane ring and a diphenylphosphane group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

69803-66-3

Molecular Formula

C19H23O3P

Molecular Weight

330.4 g/mol

IUPAC Name

2-(1-diphenylphosphorylpropan-2-yl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C19H23O3P/c1-16(19(2)21-13-14-22-19)15-23(20,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3

InChI Key

OWSKLNRWQNDFGQ-UHFFFAOYSA-N

Canonical SMILES

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3(OCCO3)C

Origin of Product

United States

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